3,7,8-Trimethylquinoline-2-thiol
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Overview
Description
3,7,8-Trimethylquinoline-2-thiol is a heterocyclic compound with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.30 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethylquinoline-2-thiol can be achieved through several methods. One common approach involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine . Another method includes the reaction of 2,3-dichloroquinoxaline with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative.
Substitution: The thiol group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3,7,8-Trimethylquinoline-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,7,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can undergo oxidation and reduction reactions, which play a crucial role in redox signaling and cellular processes . The compound’s ability to form disulfides and other derivatives also contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A related compound with similar biological activities and applications.
Quinoline: Shares the quinoline scaffold and has diverse applications in chemistry and medicine.
Isoquinoline: Another heterocyclic compound with similar properties and uses.
Uniqueness
3,7,8-Trimethylquinoline-2-thiol is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3,7,8-trimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-7-4-5-10-6-8(2)12(14)13-11(10)9(7)3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
DXFYSMHPSSOZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=S)N2)C)C |
Origin of Product |
United States |
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